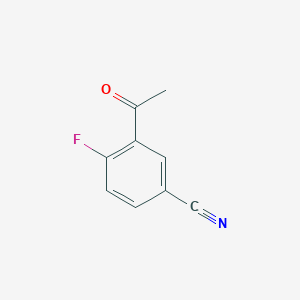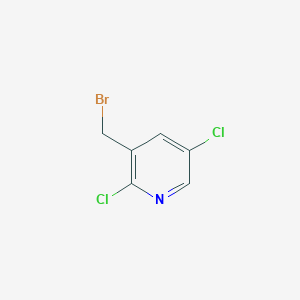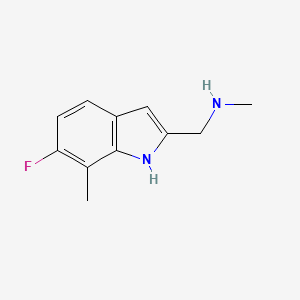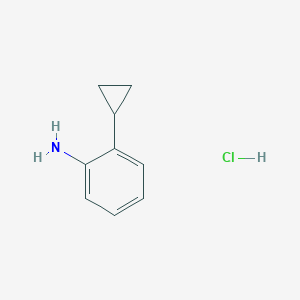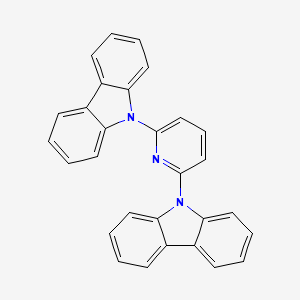
2,6-di(9H-carbazol-9-yl)pyridine
概要
説明
Synthesis Analysis
DCP can be synthesized using various fluoro-substituted pyridines and carbazole as starting materials . An efficient catalyst-free C-N coupling reaction is used, resulting in high yields of 85-95% .Molecular Structure Analysis
DCP is a bipolar host material with high triplet energy, carrier mobilities, and a deep highest occupied molecular orbital (HOMO) level . It has been used as a solution-processable phosphorescent bipolar host material for highly efficient optoelectronic devices such as OLED displays .Chemical Reactions Analysis
DCP has been used in the synthesis of a series of carbazole-pyridine hybrid compounds through an efficient catalyst-free C-N coupling reaction . The bi-, tri-, and tetra-carbazole substituted pyridine derivatives have been synthesized with high yields .Physical And Chemical Properties Analysis
DCP has been used in the creation of electrochromic devices (ECDs), which display remarkable electrochromic behaviors from the bleached to colored states . The ECDs have shown a high optical contrast (Δ T, 45.8%), short switching time (ca. 0.3 s), high coloration efficiency (528.8 cm 2 C −1) at 580 nm, and high redox cycling stability .科学的研究の応用
Electrochromic Devices
Organic Light Emitting Diodes (OLEDs)
- Scientific Field : Electronics
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of organic light emitting diodes (OLEDs) .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in OLEDs contributes to their high thermal and electroluminescent properties .
Photovoltaic Cells
- Scientific Field : Renewable Energy
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of photovoltaic cells .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in photovoltaic cells contributes to their high thermal and electroluminescent properties .
Memory Based Devices
- Scientific Field : Computer Science
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of memory based devices .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in memory based devices contributes to their high thermal and electroluminescent properties .
Supercapacitors
- Scientific Field : Energy Storage
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of supercapacitors .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in supercapacitors contributes to their high thermal and electroluminescent properties .
Biosensors
- Scientific Field : Biotechnology
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of biosensors .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in biosensors contributes to their high thermal and electroluminescent properties .
特性
IUPAC Name |
9-(6-carbazol-9-ylpyridin-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQGKGMUSQKHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di(9H-carbazol-9-yl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


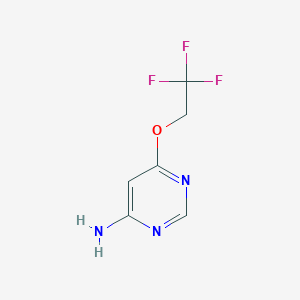
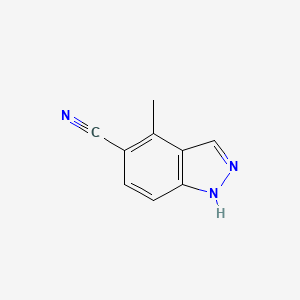
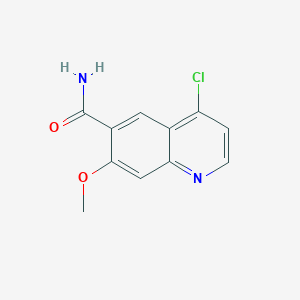
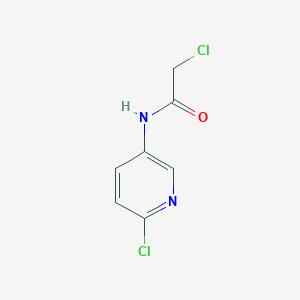
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
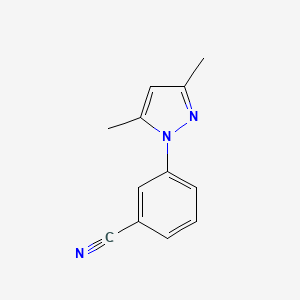
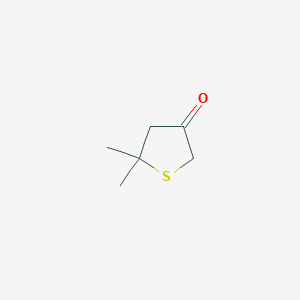
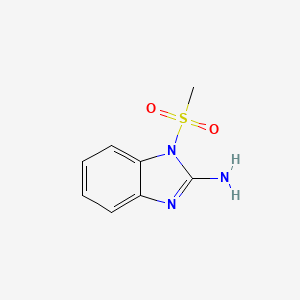
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)
